molecular formula C21H21N3O4S2 B11536562 2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11536562
M. Wt: 443.5 g/mol
InChI Key: LXXLUXYGKJVLRO-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxy group and a benzothiazole moiety, which is further linked to a morpholine ring through a sulfanyl bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions. The mixture is stirred for an hour and then allowed to crystallize, yielding the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the morpholine ring, resulting in amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the benzothiazole moiety, in particular, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

2-methoxy-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H21N3O4S2/c1-27-17-5-3-2-4-15(17)20(26)22-14-6-7-16-18(12-14)30-21(23-16)29-13-19(25)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26)

InChI Key

LXXLUXYGKJVLRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCOCC4

Origin of Product

United States

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